(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3S/c1-15-5-4-6-16(11-15)17(14-28)12-22-24(19-10-9-18(26)13-20(19)27)29-25-30(22)21-7-2-3-8-23(21)31-25/h4-6,9-13H,2-3,7-8H2,1H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADHQMHFFPBQS-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=C(C=C(C=C5)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=C(C=C(C=C5)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that have been the subject of recent research. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety known for various biological activities.
- A tetrahydroimidazo ring that may contribute to its pharmacological properties.
- The presence of a dichlorophenyl group which is often associated with enhanced biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit diverse biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures demonstrate significant anticancer properties. For instance:
- Compounds containing the benzothiazole scaffold have been reported to inhibit various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by targeting key signaling pathways like PI3K and mTOR .
- The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
2. Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens:
- Research on related compounds indicates significant antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .
3. Other Pharmacological Activities
The compound may also exhibit:
- Analgesic and anti-inflammatory effects , which are common in benzothiazole derivatives.
- CNS activity , suggesting potential use in treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cancer progression.
- Disruption of microbial cell membranes , leading to increased permeability and cell death.
- Modulation of inflammatory pathways , potentially reducing pain and inflammation.
Scientific Research Applications
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research indicates that derivatives of benzothiazole and imidazole exhibit significant anticancer properties. The compound's structure suggests it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that related compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of p53 pathways and inhibition of oncogenic signaling .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In silico studies suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation in conditions such as arthritis and asthma .
Antimicrobial Activity
Compounds containing benzothiazole and imidazole rings have demonstrated antimicrobial properties against various pathogens. Preliminary tests on related structures indicate that this compound could exhibit similar activity against bacteria and fungi .
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Cell Line Studies : A study conducted on breast cancer cell lines showed that a related compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to cell cycle arrest and apoptosis induction.
- Inflammation Models : In animal models of inflammation, compounds with similar structures were shown to reduce edema and inflammatory markers significantly when administered before inflammatory stimuli.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus revealed that derivatives of this compound inhibited bacterial growth effectively, suggesting a potential role in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Benzothiazole Derivative | 10 | Induction of apoptosis via p53 modulation |
| Anti-inflammatory | Imidazole Derivative | 5 | Inhibition of 5-lipoxygenase |
| Antimicrobial | Benzothiazole Analog | 15 | Disruption of bacterial cell wall synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations and Bioactivity :
- The tetrahydroimidazo[2,1-b][1,3]benzothiazole core in the target compound distinguishes it from tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., the diethyl dicarboxylate compound in ), which lack the sulfur atom in the fused ring system. This sulfur may enhance binding to enzymes like cytochrome P450 or kinases .
- Compared to sertaconazole (a clinically used antifungal), the target compound replaces the benzo[b]thienylmethyl ether with a propenenitrile group. This substitution could reduce off-target effects while maintaining activity against azole-resistant fungi .
Biological Performance :
- Sertaconazole exhibits broad-spectrum antifungal activity via inhibition of ergosterol biosynthesis, with MIC values ranging from 0.03–1 µg/mL against Candida spp. . The target compound’s dichlorophenyl and nitrile groups may similarly disrupt fungal membrane integrity.
- Lankacidin C analogs from Pseudomonas spp. demonstrate antitumor activity (EC₅₀: ~20–25 µM) through ribosomal targeting . While the target compound lacks a macrolide structure, its rigid heterocyclic core may enable DNA intercalation or topoisomerase inhibition.
Synthetic Accessibility :
- The diethyl dicarboxylate derivative is synthesized via a one-pot two-step reaction (yield: 51%), whereas sertaconazole requires multi-step functionalization of imidazole intermediates . The target compound’s synthesis likely aligns with methods for tetrahydroimidazo[2,1-b][1,3]benzothiazoles, involving cyclocondensation and stereoselective additions .
Table 2: Comparative Physicochemical Properties
Research Implications
- Therapeutic Potential: The target compound’s combination of dichlorophenyl and nitrile groups may enhance antifungal potency compared to sertaconazole, particularly against resistant strains .
- Structural Uniqueness : Its fused tetrahydroimidazo[2,1-b][1,3]benzothiazole core is understudied compared to pyridine or pyrimidine analogs, warranting exploration in kinase inhibitor screens .
- Limitations : Lack of direct bioactivity data necessitates in vitro profiling against fungal and cancer cell lines.
Preparation Methods
Cyclocondensation of 2-Aminobenzothiazoles
The tetrahydroimidazo[2,1-b]benzothiazole scaffold is synthesized via cyclocondensation of 2-aminobenzothiazole derivatives with α-haloketones or α-bromoesters under basic conditions. For example:
- Step A : 2-Amino-6-hydroxybenzothiazole (III) reacts with 4-nitrobenzoyl chloride (IV, X₁ = Cl) in aqueous HBr at 105–110°C to yield 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (V).
- Step B : Reduction of the nitro group in V using hydrogen or ammonium formate produces the 4-aminophenyl intermediate.
Key Conditions :
- Solvent : DMF or aqueous HBr
- Catalyst : K₂CO₃ with tetrabutylammonium iodide
- Yield : 70–85% for cyclization steps
Formation of the α,β-Unsaturated Nitrile Moiety
Knoevenagel Condensation
The (Z)-configured propenenitrile group is installed via stereoselective Knoevenagel condensation between a benzothiazole aldehyde and 3-methylphenylacetonitrile:
- Step D : 2-(3-Methylphenyl)acetonitrile reacts with the aldehyde intermediate in ethanol under reflux with piperidine as a base. The Z-isomer is favored by steric hindrance from the 3-methyl group.
Stereochemical Control :
Final Coupling and Purification
Wittig Reaction
An alternative route employs a Wittig reagent to form the double bond:
- Step E : The phosphonium ylide derived from 3-methylbenzyl bromide reacts with the tetrahydroimidazo[2,1-b]benzothiazole aldehyde in THF at 0°C.
Purification :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 4 | 52 | Scalable | Low stereoselectivity |
| Knoevenagel | 3 | 65 | High Z-selectivity | Requires anhydrous conditions |
| Wittig | 5 | 48 | Mild conditions | Phosphonium ylide instability |
Mechanistic Insights
- Cyclization : The imidazo[2,1-b]thiazole core forms via intramolecular nucleophilic attack of the thiolate on an α-bromoamide intermediate.
- Z-Selectivity : In Knoevenagel reactions, bulkier substituents on the benzothiazole aldehyde favor the Z-isomer due to transition-state steric effects.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for this compound, and how is its structure validated?
The compound is synthesized via a multi-step reaction sequence. A key intermediate involves the condensation of a substituted tetrahydroimidazo[2,1-b][1,3]benzothiazole core with a 3-methylphenylprop-2-enenitrile derivative. Structural validation typically employs X-ray crystallography (e.g., using SHELX programs like SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry . For example, analogous imidazo-benzothiazole derivatives are synthesized by reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with halogenated ketones, followed by cyclization and functionalization .
Q. What biological activities are reported for structurally related imidazo-benzothiazole derivatives?
Analogous compounds exhibit antitumor, antiallergic, and kinase-inhibitory activities. For instance, derivatives with 2,4-dichlorophenyl substituents demonstrate potent inhibition of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML) . Other analogs show apoptosis modulation in germ cells and lymphocytes . These activities are attributed to the heterocyclic core’s ability to interact with enzymatic active sites or DNA/protein targets .
Advanced Research Questions
Q. How can contradictory data on biological potency or selectivity be resolved?
Discrepancies in activity may arise from variations in substituent positioning or stereoelectronic effects. To resolve contradictions:
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing 2,4-dichlorophenyl with electron-withdrawing/donating groups).
- Use kinase selectivity profiling (e.g., FLT3 vs. other tyrosine kinases) to assess off-target effects .
- Validate findings with in vitro/in vivo models (e.g., AML cell lines or xenografts) under standardized assay conditions .
Q. What methodologies optimize reaction yields and stereochemical purity during synthesis?
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions. For example, Bayesian optimization algorithms have outperformed traditional trial-and-error approaches in reaction yield improvement .
- Stereochemical control: Employ chiral catalysts (e.g., palladium or copper complexes) or chromatographic separation (e.g., chiral HPLC) to isolate the (Z)-isomer .
Q. How can computational tools aid in analyzing the compound’s stereochemistry and electronic properties?
- Density Functional Theory (DFT): Calculate energy barriers for (Z)/(E) isomerization and predict stability.
- Molecular docking: Simulate interactions with biological targets (e.g., FLT3 ATP-binding pocket) to rationalize activity trends .
- X-ray crystallography: Resolve absolute configuration and validate computational models .
Q. What strategies address poor solubility or bioavailability in preclinical studies?
- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation optimization: Use co-solvents (e.g., PEG 400) or nanoemulsions to improve pharmacokinetics.
- Structural modification: Incorporate polar substituents (e.g., morpholinoethoxy groups) without compromising target binding .
Data Contradiction Analysis Example
Scenario: Conflicting reports on FLT3 inhibition potency between similar compounds.
Resolution Steps:
Replicate assays using identical enzyme batches and substrate concentrations.
Compare binding kinetics (e.g., surface plasmon resonance) to assess affinity differences.
Analyze metabolic stability (e.g., liver microsome assays) to rule out rapid degradation as a confounding factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
